molecular formula C5H4Br2S B1345596 3,5-Dibromo-2-methylthiophene CAS No. 29421-73-6

3,5-Dibromo-2-methylthiophene

Cat. No.: B1345596
CAS No.: 29421-73-6
M. Wt: 255.96 g/mol
InChI Key: OGAJGUIMFMRGRB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylthiophene: is an organosulfur compound with the molecular formula C5H4Br2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two bromine atoms and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical applications, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methylthiophene can be synthesized through the bromination of 2-methylthiophene. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromo-2-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methylthiophene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The presence of electron-withdrawing bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the boronic acid .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-methylthiophene
  • 3-Bromo-2-methylthiophene
  • 2-Bromo-3,5-dimethylthiophene

Comparison:

Properties

IUPAC Name

3,5-dibromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJGUIMFMRGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183640
Record name 3,5-Dibromo-2-methylthiophene
Source EPA DSSTox
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Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29421-73-6
Record name 3,5-Dibromo-2-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29421-73-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-dibromo-2-methylthiophene
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Synthesis routes and methods

Procedure details

A catholyte of 400 ml of methanol, 200 ml of methylene chloride, 1 g of tin(II) chloride, 5 g of tetramethylammonium chloride and 20.4 g of 2-methyl-3,4,5-tribromothiophene were electrolysed in the electrolysis cell 1 at a current density of 25 mA/cm2, a voltage of 3.8 to 2.9 V and a temperature of 30° C. The current consumption was 8.4 Ah. After addition of 500 ml of water to the catholyte, phase separation and removal of the methylene chloride by distillation, 12.98 g of 3,4-dibromo-2-methylthiophene (yield: 83.1%), 0.45 g of a mixture of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene (yield: 2.7%) and 0.071 g of unreacted 2-methyl-3,4,5-tribromothiophene were obtained.
[Compound]
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mixture
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1 g
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20.4 g
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[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes to obtain 3,5-Dibromo-2-methylthiophene?

A1: A common method involves the bromination of 2-methylthiophene in acetic acid, resulting in this compound with yields around 85%. [, ] This compound then serves as a precursor for further modifications.

Q2: How is this compound utilized in the synthesis of photochromic diarylethenes?

A2: this compound can be selectively modified. One common approach is substituting one of the bromine atoms with a boronic acid group using B(OBu)3 and n-BuLi. [, ] This modified thiophene can then react with various aryl halides in the presence of a palladium catalyst and base to form a diarylethene derivative. [, ] The choice of aryl halide allows for fine-tuning of the diarylethene's photochromic properties.

Q3: What structural features of diarylethenes derived from this compound influence their photochromic behavior?

A3: The distance between reactive carbon atoms in the open form of the diarylethene is crucial. For example, in a derivative with a perfluorocyclopentene bridge, this distance is approximately 3.733 Å, facilitating photocyclization. [] Additionally, the dihedral angles between the thiophene rings and the aryl substituents, as well as the nature of those substituents themselves, can impact the color changes observed upon irradiation. [, ]

Q4: Are there any challenges associated with crystallizing diarylethene derivatives of this compound for structural characterization?

A4: Obtaining high-quality crystals of diarylethenes for X-ray diffraction can be challenging. In some cases, researchers have reported difficulties obtaining suitable crystals despite multiple attempts, leading to less precise structural data. [] This highlights the need for ongoing optimization of crystallization techniques for these compounds.

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